tert-butyl (2R)-2-(1-hydroxybut-3-yn-2-ylcarbamoyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2R)-2-(1-hydroxybut-3-yn-2-ylcarbamoyl)azetidine-1-carboxylate is a synthetic organic compound characterized by its unique azetidine ring structure. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-(1-hydroxybut-3-yn-2-ylcarbamoyl)azetidine-1-carboxylate typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or azetidinones.
Introduction of the Hydroxybut-3-yn-2-yl Group: This step often involves the addition of a propargyl group to the azetidine ring, which can be achieved through nucleophilic substitution or addition reactions.
Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol, usually in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Catalysts such as Pd/C (Palladium on carbon) or reagents like LiAlH₄ (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions, often using HCl (Hydrochloric acid) or NaOH (Sodium hydroxide).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of substituted carbamoyl derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid and tert-butyl alcohol.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes, which could be useful in drug development.
Biochemical Probes: Used as a probe to study biochemical pathways and mechanisms.
Medicine
Drug Development: Potential use in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science:
Agriculture: Possible use in the synthesis of agrochemicals that protect crops from pests and diseases.
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-(1-hydroxybut-3-yn-2-ylcarbamoyl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific pathways and targets depend on the biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2R)-2-(1-hydroxybut-3-yn-2-ylcarbamoyl)pyrrolidine-1-carboxylate: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
tert-Butyl (2R)-2-(1-hydroxybut-3-yn-2-ylcarbamoyl)piperidine-1-carboxylate: Similar structure but with a piperidine ring.
Uniqueness
Azetidine Ring: The presence of the azetidine ring in tert-butyl (2R)-2-(1-hydroxybut-3-yn-2-ylcarbamoyl)azetidine-1-carboxylate is unique compared to similar compounds with pyrrolidine or piperidine rings. This structural difference can lead to distinct chemical reactivity and biological activity.
Hydroxybut-3-yn-2-yl Group:
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl (2R)-2-(1-hydroxybut-3-yn-2-ylcarbamoyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-5-9(8-16)14-11(17)10-6-7-15(10)12(18)19-13(2,3)4/h1,9-10,16H,6-8H2,2-4H3,(H,14,17)/t9?,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYBUCVKUHHLSM-QVDQXJPCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C(=O)NC(CO)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]1C(=O)NC(CO)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.